N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound featuring a thiophene ring substituted with a hydroxyethyl group and an oxalamide linkage to a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyethyl group: This step often involves the use of ethylene oxide or similar reagents in the presence of a catalyst.
Formation of the oxalamide linkage: This is typically done by reacting oxalyl chloride with the appropriate amine derivatives under controlled conditions.
Attachment of the trifluoromethoxyphenyl group: This step involves the use of trifluoromethoxybenzene derivatives in a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-chlorophenyl)oxalamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which can significantly alter its chemical and biological properties compared to its analogs. This group can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4S/c1-10(23)14-7-6-13(27-14)8-9-21-15(24)16(25)22-11-2-4-12(5-3-11)26-17(18,19)20/h2-7,10,23H,8-9H2,1H3,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRRYKLWIPHBNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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